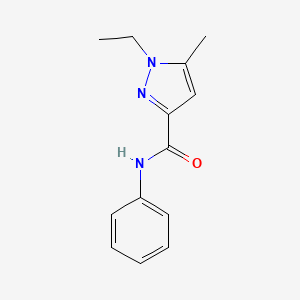

1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Description

1-Ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a pyrazole ring substituted with ethyl and methyl groups at positions 1 and 5, respectively, and a phenylcarboxamide group at position 2. Pyrazole derivatives are renowned for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The synthesis of such compounds typically involves coupling pyrazole carboxylic acids with amines using activating agents like EDCI/HOBT, as described in the synthesis of analogous 1,5-diarylpyrazole carboxamides . The ethyl and methyl substituents likely enhance lipophilicity, influencing bioavailability and binding affinity to biological targets.

Properties

IUPAC Name |

1-ethyl-5-methyl-N-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-16-10(2)9-12(15-16)13(17)14-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOJAUPBIHPKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of acid such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for halogenation reactions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated or sulfonylated pyrazole compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide can be elucidated by comparing it to related pyrazole carboxamides. Key differences in substituents, molecular weight, and biological activity are highlighted below:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides

*Calculated using molecular formula C₁₄H₁₇N₃O.

Key Insights :

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in the compound from increase metabolic stability by resisting oxidative degradation .

- Alkyl vs. Aryl Groups : The ethyl group in the target compound likely improves membrane permeability compared to bulkier aryl substituents (e.g., 3-chlorophenyl in ).

Crystallographic and Conformational Features :

- The compound in exhibits a 2D network stabilized by intermolecular N–H···N and C–H···π bonds, with dihedral angles between the pyrazole and aryl rings influencing molecular rigidity . This contrasts with simpler analogs lacking extended π-systems.

Biological Activity :

- Methoxy and triazole substituents (Evidences 8 and 11) are associated with CNS and antimicrobial activities, respectively, whereas the target compound’s ethyl/methyl groups may favor kinase inhibition due to optimal hydrophobic interactions.

Synthetic Methodology :

- Carboxamide formation via EDCI/HOBT activation () is a common strategy, but the presence of electron-deficient aryl groups (e.g., 3-chlorophenyl) may require modified coupling conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.